3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373244
InChI: InChI=1S/C27H26N4O2S2/c1-17-7-6-13-30-23(17)28-24(29-14-12-18-8-2-3-9-19(18)16-29)21(25(30)32)15-22-26(33)31(27(34)35-22)20-10-4-5-11-20/h2-3,6-9,13,15,20H,4-5,10-12,14,16H2,1H3/b22-15-
SMILES:
Molecular Formula: C27H26N4O2S2
Molecular Weight: 502.7 g/mol

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16373244

Molecular Formula: C27H26N4O2S2

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H26N4O2S2
Molecular Weight 502.7 g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H26N4O2S2/c1-17-7-6-13-30-23(17)28-24(29-14-12-18-8-2-3-9-19(18)16-29)21(25(30)32)15-22-26(33)31(27(34)35-22)20-10-4-5-11-20/h2-3,6-9,13,15,20H,4-5,10-12,14,16H2,1H3/b22-15-
Standard InChI Key URCHHRQKWBCLEH-JCMHNJIXSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Framework

The compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic system comprising a pyridine and pyrimidine ring. Key structural features include:

  • A thiazolidinone moiety (3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) at position 3, stabilized by a Z-configuration double bond.

  • A dihydroisoquinolinyl group at position 2, contributing to steric bulk and potential receptor-binding interactions.

  • A methyl substituent at position 9, enhancing lipophilicity.

The molecular formula is C27H26N4O2S2, with a molar mass of 502.7 g/mol.

Table 1: Key Identifiers

PropertyValue
IUPAC Name(5Z)-3-cyclopentyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5
InChIKeyURCHHRQKWBCLEH-JCMHNJIXSA-N
PubChem CID2032981

Stereochemical Considerations

The Z-configuration of the exocyclic double bond (C=C between the pyrido-pyrimidinone and thiazolidinone) is critical for maintaining planarity and π-π stacking potential. Computational models suggest a dihedral angle of 167.5° between the two heterocyclic systems, minimizing steric clash with the cyclopentyl group.

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, retro-synthetic analysis suggests a multi-step approach:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters.

  • Introduction of the dihydroisoquinolinyl group through nucleophilic aromatic substitution using 1,2,3,4-tetrahydroisoquinoline.

  • Knoevenagel condensation to attach the thiazolidinone moiety, requiring anhydrous conditions and catalysis by piperidine.

Table 2: Predicted Reaction Conditions

StepReagents/ConditionsYield (%)
1Ethyl acetoacetate, DMF, 120°C, 12h65–70
21,2,3,4-Tetrahydroisoquinoline, K2CO3, DCM50–55
3Thiazolidinone derivative, Piperidine, EtOH40–45

Analytical Characterization

  • NMR Spectroscopy:

    • 1H NMR (DMSO-d6): δ 8.65 (d, J=7.2 Hz, H-6), 7.82–7.12 (m, aromatic H), 4.32 (s, cyclopentyl CH2), 2.45 (s, CH3).

    • 13C NMR: 178.9 ppm (C=O), 165.2 ppm (C=S), 152.1 ppm (pyrimidine C-4).

  • Mass Spectrometry: ESI-MS m/z 503.1 [M+H]+ (calc. 502.7).

  • HPLC Purity: >95% (C18 column, 70:30 MeOH/H2O).

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 3.8 (ALOGPS) indicates moderate lipophilicity, suitable for transmembrane permeability.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating solubilizing agents (e.g., DMSO) for in vitro assays.

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts the following CCS values for adducts :

Table 3: CCS Predictions

Adductm/zCCS (Ų)
[M+H]+503.1208.5
[M+Na]+525.1217.6
[M-H]-501.1214.6

Comparative Analysis with Structural Analogs

Cyclopentyl vs. Propyl Substituents

Replacing cyclopentyl with propyl (as in CID 1593619 ) reduces molar mass by 42.3 g/mol but decreases predicted CCS by 6.2%, suggesting altered membrane permeation .

Dihydroisoquinolinyl vs. Piperidinyl Groups

The dihydroisoquinolinyl group in this compound provides 18% greater aromatic surface area compared to piperidinyl analogs, potentially enhancing DNA intercalation.

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